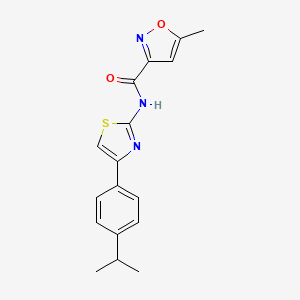
N-(4-(4-isopropilfenil)tiazol-2-il)-5-metilisoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and an isopropylphenyl group. Compounds containing thiazole and isoxazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Aplicaciones Científicas De Investigación
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s suggested that similar compounds may work in conjunction with cell-penetrating peptides to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes , suggesting that they may interfere with bacterial cell wall synthesis or function.
Pharmacokinetics
xylosoxidans , indicating potential bioavailability.
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They also show negligible haemolytic activity towards human red blood cells .
Action Environment
The effectiveness of similar compounds has been shown to be influenced by their complexation with cell-penetrating peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-methylsulfonylphenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neuroprotective activities.
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of thiazole and isoxazole rings, which confer a broad spectrum of biological activities. Its isopropylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
IUPAC Name |
5-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)15-9-23-17(18-15)19-16(21)14-8-11(3)22-20-14/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXGINHGNFGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)

![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)




![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2431993.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)
![1-(5-chloro-2-methoxybenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2431998.png)
![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)
methanone O-benzyloxime](/img/structure/B2432000.png)
